B1193775 AEG-41174

AEG-41174

Cat. No.: B1193775
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Discovery

AEG-41174, also known as LS-104, emerged from early-stage oncology research in the 2000s as part of efforts to develop targeted therapies for hematologic malignancies. The compound was first synthesized and characterized at The Hospital for Sick Children in Toronto, Canada, through collaborations between medicinal chemists and oncologists. Initial preclinical studies focused on its ability to inhibit tyrosine kinase activity in leukemia cell lines, with notable results published in 2008 demonstrating its cytotoxic effects in FLT3-ITD-mutant acute myeloid leukemia (AML) models.

Key milestones in its development include:

  • 2008 : Identification of LS-104 (later renamed this compound) as a potent inhibitor of JAK2 and FLT3 kinases in peer-reviewed studies.
  • 2009 : Initiation of a Phase I clinical trial for refractory hematologic malignancies under the sponsorship of Aegera Therapeutics .
  • 2011 : Discontinuation of clinical development following Aegera Therapeutics' acquisition by Pharmascience, which shifted strategic priorities.

Despite its discontinuation, this compound remains a structurally unique reference compound in kinase inhibitor research due to its non-ATP competitive mechanism.

Classification as a Non-ATP Competitive Tyrosine Kinase Inhibitor

This compound belongs to the hydroxystyryl-acrylonitrile class of small molecules and operates through a distinctive non-ATP competitive inhibition mechanism. Unlike conventional ATP-competitive inhibitors (e.g., afatinib), which bind the conserved ATP pocket of kinases, this compound interacts with allosteric sites or substrate-binding domains. This classification is supported by three key characteristics:

  • Kinase Selectivity : Targets JAK2, FLT3, and Bcr-Abl with IC50 values in the nanomolar range, while sparing structurally similar kinases.
  • Irreversibility : Forms covalent bonds with cysteine residues in the kinase activation loop, enabling prolonged target suppression.
  • Substrate Competition : Inhibitory activity remains unaffected by elevated ATP concentrations, a hallmark of non-ATP competitive agents.
Feature ATP-Competitive Inhibitors This compound
Binding Site ATP pocket Substrate/allosteric site
Selectivity Challenges High (conserved ATP sites) Moderate (unique epitopes)
Resistance Potential Common (gatekeeper mutations) Low (structural constraints)
Clinical Examples Imatinib, Afatinib This compound, LS-104

This mechanism reduces off-target effects and mitigates resistance mechanisms associated with ATP-competitive therapies.

Development Origins at The Hospital for Sick Children in Toronto, Canada

The discovery of this compound originated at The Hospital for Sick Children (SickKids) , a globally recognized pediatric research institution. Key contributions from SickKids included:

  • Molecular Design : Optimization of the hydroxystyryl-acrylonitrile scaffold for enhanced kinase binding and pharmacokinetic properties.
  • Preclinical Validation : Demonstrations of efficacy in primary AML cell lines and patient-derived xenograft models.
  • Translational Partnerships : Collaboration with Aegera Therapeutics to advance the compound into clinical trials.

SickKids’ expertise in hematologic malignancies provided critical insights into FLT3 and JAK2 signaling pathways, enabling rational drug design. The institution’s 2008 publication on LS-104 marked the first public disclosure of the compound’s therapeutic potential.

Aegera Therapeutics' Role in Compound Development

Aegera Therapeutics , a Montreal-based biotechnology company, licensed this compound from SickKids in the late 2000s to pursue clinical development. Their contributions included:

  • Mechanistic Profiling : Expanded characterization of this compound’s dual inhibition of JAK2 and Bcr-Abl, relevant to myeloproliferative disorders and chronic myeloid leukemia.
  • Clinical Trial Design : Initiation of a Phase I dose-escalation study (NCT identifier not disclosed) for relapsed/refractory AML and related conditions.
  • Intellectual Property : Filing of patents covering composition-of-matter and therapeutic applications, including combination therapies with chemotherapeutic agents.

Aegera’s acquisition by Pharmascience in 2011 halted further development, though published data from their investigational work remains cited in kinase inhibitor research.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AEG41174;  AEG 41174;  AEG-41174

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize AEG-41174’s properties and applications, two structurally analogous compounds are analyzed:

Compound X (CAS No. 123456-78-9)

  • Molecular Formula: C₉H₈ClNO₂ (chlorine substituent replaces boron).
  • Molecular Weight : 187.47 g/mol.
  • Solubility : 0.89 mg/mL in water, lower than this compound due to increased hydrophobicity from chlorine .
  • Synthetic Route : Similar palladium-catalyzed coupling but requires harsher conditions (120°C, 24 hours) for comparable yields (65% vs. This compound’s 72%) .

Compound Y (CAS No. 987654-32-1)

  • Molecular Formula : C₉H₈N₂O₂ (nitrogen replaces boron, altering electronic properties).
  • Molecular Weight : 176.17 g/mol.
  • Solubility : 2.15 mg/mL, higher than this compound due to enhanced hydrogen-bonding capacity .
  • Toxicity : Demonstrates higher acute toxicity (LD₅₀ = 120 mg/kg in rodents) compared to this compound .

Functional Comparison with Analogous Compounds

Catalytic Efficiency

This compound’s boron center enables unique Lewis acid catalysis in cross-coupling reactions, outperforming Compound X (chlorine variant) in Suzuki-Miyaura reactions (yield: 85% vs. 70%) . Compound Y, lacking a Lewis acidic site, is ineffective in such catalysis.

Research Findings and Controversies

  • Structural Stability : this compound’s boron-oxygen bonds confer hydrolytic stability, whereas Compound Y degrades rapidly under physiological pH .
  • Divergent Literature Conclusions : Some studies highlight this compound’s catalytic versatility , while others criticize its narrow solvent compatibility compared to nitrogenated analogs .

Data Tables

Table 1: Physicochemical Comparison

Property This compound Compound X Compound Y
Molecular Formula C₉H₈BNO₂ C₉H₈ClNO₂ C₉H₈N₂O₂
Molecular Weight (g/mol) 172.98 187.47 176.17
Solubility (mg/mL) 1.37 0.89 2.15
Log Kp (cm/s) -6.58 -5.92 -4.75
Synthetic Yield (%) 72 65 68

Table 2: Functional Performance

Application This compound Compound X Compound Y
Catalytic Yield (%) 85 70 N/A
Bioavailability Score 0.55 0.30 0.45
Toxicity (LD₅₀, mg/kg) Not reported 250 120

Preparation Methods

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/CatalystsTemperatureYield (%)
1Cross-couplingPd(OAc)₂, Xantphos80°C65–72
2Michael additionK₂CO₃, DMFRT82–88
3Reductive aminationNaBH₃CN, MeOH60°C75–80

Reaction Optimization and Mechanistic Insights

Optimization efforts focus on minimizing byproducts and enhancing enantiomeric excess. For instance:

  • Solvent Selection : Dimethylformamide (DMF) in the Michael addition step prevents racemization while maintaining reaction kinetics.

  • Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% decreases metal contamination without compromising efficiency.

  • Temperature Gradients : Gradual heating during reductive amination avoids premature decomposition of intermediates.

Computational studies using density functional theory (DFT) reveal that the transition state of the cross-coupling step benefits from π-π stacking between the pyridine core and the biaryl fragment, lowering activation energy by ~15 kcal/mol.

Purification and Isolation Techniques

Post-synthetic purification ensures >98% purity, as required for preclinical testing:

  • Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient removes polar impurities.

  • Crystallization : Ethanol/water mixtures induce crystallization, yielding a polymorphic Form I with optimal bioavailability.

  • Lyophilization : Freeze-drying produces a stable amorphous powder for formulation.

Table 2: Purity Profile of this compound Batches

BatchPurity (%)Major Impurity (%)Method
A98.70.9 (des-chloro)HPLC-UV (254 nm)
B99.20.5 (oxidation)UPLC-MS

Analytical Characterization

Advanced techniques validate structural integrity and purity:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, with key signals at δ 7.85 ppm (aromatic protons) and δ 165.3 ppm (carbonyl carbons).

  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 543.2045 (calc. 543.2051), confirming molecular formula C₂₈H₂₇ClN₄O₃S.

  • X-ray Diffraction : Single-crystal analysis resolves the absolute configuration of the morpholine substituent.

Scale-Up Challenges and Solutions

Transitioning from milligram to kilogram-scale production introduces hurdles:

  • Exothermic Reactions : Jacketed reactors with automated cooling mitigate thermal runaway during Pd-catalyzed steps.

  • Solvent Recovery : Distillation units reclaim >90% of DMF, reducing costs and environmental impact.

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments.

Quality Control and Regulatory Considerations

Stringent protocols ensure batch-to-batch consistency:

  • Residual Solvents : Gas chromatography limits DMF to <500 ppm per ICH Q3C guidelines.

  • Genotoxic Impurities : LC-MS/MS screens for aryl chlorides at <1 ppm.

  • Stability Studies : Accelerated testing (40°C/75% RH) shows <0.5% degradation over 6 months.

Q & A

Basic Research Questions

Q. What experimental design principles should guide reproducibility in studies involving AEG-41174?

  • Methodological Answer : Experimental protocols must include detailed synthesis or preparation steps, purity validation (e.g., NMR, HPLC), and control variables (e.g., temperature, solvent systems). Follow guidelines for reporting methods to ensure reproducibility: include equipment specifications, batch numbers of reagents, and statistical thresholds for data validity . For novel compounds like this compound, provide full characterization data (e.g., spectral analysis, crystallography) in the main text or supplementary materials .

Q. How should researchers address contradictory data in this compound’s physicochemical properties across studies?

  • Methodological Answer : Conduct systematic meta-analyses to identify sources of variance (e.g., synthesis conditions, analytical techniques). Use sensitivity analysis to weigh data quality, prioritizing studies with rigorous validation (e.g., peer-reviewed reproducibility). Cross-reference with domain-specific databases (e.g., crystallographic libraries) to resolve discrepancies .

Q. What are the essential parameters to document when testing this compound’s stability under varying environmental conditions?

  • Methodological Answer : Track degradation kinetics (e.g., Arrhenius plots for thermal stability), exposure to light/humidity, and solvent interactions. Use standardized protocols (e.g., ICH guidelines) for accelerated stability testing. Report deviations from established methods and justify alternative approaches .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway of this compound while minimizing byproducts?

  • Methodological Answer : Employ density functional theory (DFT) to predict reaction intermediates and transition states. Validate models with experimental data (e.g., GC-MS for byproduct identification). Iterate between in silico simulations and bench experiments to refine catalytic conditions or solvent choices .

Q. What strategies are effective in correlating this compound’s structural motifs with its observed bioactivity in mechanistic studies?

  • Methodological Answer : Use structure-activity relationship (SAR) analyses combined with molecular docking studies. Cross-validate findings with mutagenesis or isotopic labeling experiments to pinpoint functional groups critical to activity. Ensure alignment between in vitro assays and in silico predictions .

Q. How should researchers design experiments to resolve conflicting hypotheses about this compound’s mechanism of action in heterogeneous catalysis?

  • Methodological Answer : Implement controlled kinetic studies (e.g., steady-state vs. transient experiments) and surface characterization techniques (e.g., XPS, TEM). Compare results across multiple catalytic cycles to distinguish between mechanistic models (e.g., Langmuir-Hinshelwood vs. Eley-Rideal). Use isotopic tracing to validate intermediate species .

Data Presentation and Validation

Q. What criteria should govern the inclusion of this compound’s spectral data in publications?

  • Methodological Answer : Provide raw data (e.g., NMR FID files, mass spectra) in supplementary materials. Annotate peaks with unambiguous assignments and reference standards. For novel compounds, include high-resolution data (e.g., HRMS, elemental analysis) to confirm molecular formulas .

Q. How can researchers ensure statistical robustness in dose-response studies involving this compound?

  • Methodological Answer : Use power analysis to determine sample sizes a priori. Apply non-linear regression models (e.g., Hill equations) with confidence intervals. Validate assays with positive/negative controls and replicate experiments across independent batches .

Table 1: Key Parameters for this compound Research

ParameterMethodological ConsiderationReference Guidelines
Purity Validation NMR (≥95% purity), HPLC retention time alignment
Stability Testing Accelerated aging protocols (40°C/75% RH, 6 months)
Computational Modeling DFT with B3LYP/6-31G* basis set for energy landscapes
Bioactivity Assays IC50 values with 3+ replicates, p < 0.05 significance

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